1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Overview
Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 5-methyl-2-propan-2-ylphenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with the 5-chloro-2-methylphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-quality compound with minimal impurities. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein activity, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(5-Chloro-2-methylphenyl)piperazine
Uniqueness
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both the piperazine and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2.2ClH/c1-17(2)22-8-5-18(3)13-24(22)29-16-21(28)15-26-9-11-27(12-10-26)23-14-20(25)7-6-19(23)4;;/h5-8,13-14,17,21,28H,9-12,15-16H2,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLGFVPWHAXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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